* For research use only. Not for human or veterinary use.
CAS No.: 302962-49-8
Catalog No.: VC386665
Molecular Formula: C22H26ClN7O2S
Molecular Weight: 488.01
Purity: > 95%
|Appearance||White to Off-White Solid|
|Description||Dasatinib (anhydrous) is an aminopyrimidine that is 2-methylpyrimidine which is substituted at position 4 by the primary amino group of 2-amino-1,3-thiazole-5-carboxylic acid and at position 6 by a 4-(2-hydroxyethyl)piperazin-1-yl group, and in which the carboxylic acid group has been formally condensed with 2-chloro-6-methylaniline to afford the corresponding amide. Dasatinib is an orally bioavailable synthetic small molecule-inhibitor of SRC-family protein-tyrosine kinases. Dasatinib binds to and inhibits the growth-promoting activities of these kinases. Apparently because of its less stringent binding affinity for the BCR-ABL kinase, dasatinib has been shown to overcome the resistance to imatinib of chronic myeloid leukemia (CML) cells harboring BCR-ABL kinase domain point mutations. Dasatinib exhibits potent antitumor activities and is used for treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).|
|References||1. Özgür Yurttaş N, Eşkazan AE. Dasatinib-induced pulmonary arterial hypertension. Br J Clin Pharmacol. 2018 May;84(5):835-845. doi: 10.1111/bcp.13508. Epub 2018 Mar 6. PMID: 29334406; PMCID: PMC5903230.
2. Rousselot P, Coudé MM, Gokbuget N, Gambacorti Passerini C, Hayette S, Cayuela JM, Huguet F, Leguay T, Chevallier P, Salanoubat C, Bonmati C, Alexis M, Hunault M, Glaisner S, Agape P, Berthou C, Jourdan E, Fernandes J, Sutton L, Banos A, Reman O, Lioure B, Thomas X, Ifrah N, Lafage-Pochitaloff M, Bornand A, Morisset L, Robin V, Pfeifer H, Delannoy A, Ribera J, Bassan R, Delord M, Hoelzer D, Dombret H, Ottmann OG; European Working Group on Adult ALL (EWALL) group. Dasatinib and low-intensity chemotherapy in elderly patients with Philadelphia chromosome-positive ALL. Blood. 2016 Aug 11;128(6):774-82. doi: 10.1182/blood-2016-02-700153. Epub 2016 Apr 27. PMID: 27121472; PMCID: PMC5085255.
3. McCafferty EH, Dhillon S, Deeks ED. Dasatinib: A Review in Pediatric Chronic Myeloid Leukemia. Paediatr Drugs. 2018 Dec;20(6):593-600. doi: 10.1007/s40272-018-0319-8. PMID: 30465234.
4. Cortes JE, Jimenez CA, Mauro MJ, Geyer A, Pinilla-Ibarz J, Smith BD. Pleural Effusion in Dasatinib-Treated Patients With Chronic Myeloid Leukemia in Chronic Phase: Identification and Management. Clin Lymphoma Myeloma Leuk. 2017 Feb;17(2):78-82. doi: 10.1016/j.clml.2016.09.012. Epub 2016 Sep 17. PMID: 28082112.
5. Ryu KY, Lee HJ, Woo H, Kang RJ, Han KM, Park H, Lee SM, Lee JY, Jeong YJ, Nam HW, Nam Y, Hoe HS. Dasatinib regulates LPS-induced microglial and astrocytic neuroinflammatory responses by inhibiting AKT/STAT3 signaling. J Neuroinflammation. 2019 Oct 26;16(1):190. doi: 10.1186/s12974-019-1561-x. PMID: 31655606; PMCID: PMC6815018.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume